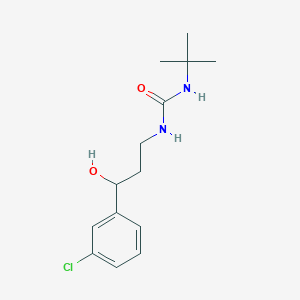

1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea

Description

1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea is a urea derivative featuring a tert-butyl group attached to one nitrogen atom and a 3-(3-chlorophenyl)-3-hydroxypropyl chain on the adjacent nitrogen.

Properties

IUPAC Name |

1-tert-butyl-3-[3-(3-chlorophenyl)-3-hydroxypropyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN2O2/c1-14(2,3)17-13(19)16-8-7-12(18)10-5-4-6-11(15)9-10/h4-6,9,12,18H,7-8H2,1-3H3,(H2,16,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVYBVWDYKDUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NCCC(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea typically involves the reaction of tert-butyl isocyanate with 3-(3-chlorophenyl)-3-hydroxypropylamine. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an aprotic solvent.

Major Products Formed:

Oxidation: Formation of 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-oxopropyl)urea.

Reduction: Formation of 1-(Tert-butyl)-3-(3-phenyl-3-hydroxypropyl)urea.

Substitution: Formation of 1-(Tert-butyl)-3-(3-(3-methoxyphenyl)-3-hydroxypropyl)urea.

Scientific Research Applications

1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea has several applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Critical Analysis of Data Limitations

- Properties are inferred from analogs (e.g., ’s trifluoromethylphenyl variant), necessitating caution in extrapolation.

- Contradictions in Substituent Effects : While EWGs generally improve yields (), steric hindrance from tert-butyl may reduce reactivity, requiring optimized synthetic conditions .

Q & A

Q. What are the standard synthetic protocols for 1-(tert-butyl)-3-(3-(3-chlorophenyl)-3-hydroxypropyl)urea, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as the chlorophenyl-hydroxypropyl amine. A urea coupling reaction is then performed using tert-butyl isocyanate under inert conditions. Key optimization parameters include:

- Catalyst selection : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in aryl-urea bond formation .

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) enhance solubility of intermediates .

- Temperature control : Reactions are often conducted at 60–80°C to balance yield and side-product formation . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR confirm the urea backbone and substituent positions. The tert-butyl group appears as a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C) .

- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 365.15) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?

- Chlorophenyl group : The 3-Cl substituent enhances lipophilicity and target binding (e.g., antimicrobial activity against Gram-positive bacteria via membrane disruption) .

- Hydroxypropyl linker : The hydroxyl group enables hydrogen bonding with enzymes like proteases, as seen in analogous urea derivatives .

- Comparative studies : Replacing Cl with F reduces antibacterial potency but improves solubility, highlighting a trade-off between activity and pharmacokinetics .

Q. How can contradictory data on this compound’s enzyme inhibition mechanisms be resolved?

Discrepancies in reported IC₅₀ values (e.g., for kinase inhibition) may arise from:

- Assay conditions : Variations in pH, ATP concentration, or enzyme isoforms (e.g., PKA vs. PKC) affect results .

- Cellular context : Off-target effects in whole-cell assays vs. purified enzyme studies .

- Resolution strategies : Use orthogonal assays (e.g., SPR for binding affinity, X-ray crystallography for structural insights) to validate mechanisms .

Q. What computational tools are suitable for predicting this compound’s interaction with biological targets?

- Molecular docking : Software like AutoDock Vina models binding to proteins (e.g., cytochrome P450 3A4), with scoring functions prioritizing hydrogen bonds with the urea moiety .

- MD simulations : GROMACS simulations predict stability of ligand-receptor complexes over 100-ns trajectories, focusing on tert-butyl group hydrophobicity .

- QSAR models : Training datasets of urea derivatives correlate substituent electronegativity with antibacterial activity (R² > 0.85) .

Methodological Challenges and Solutions

Q. What strategies mitigate low yields in large-scale synthesis of this compound?

- Flow chemistry : Continuous flow reactors reduce reaction times and improve reproducibility for intermediates .

- Catalyst recycling : Immobilized Pd nanoparticles on carbon supports reduce metal leaching and costs .

- Byproduct suppression : Additives like molecular sieves absorb water during urea formation, minimizing hydrolysis .

Q. How can researchers address poor aqueous solubility in in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.